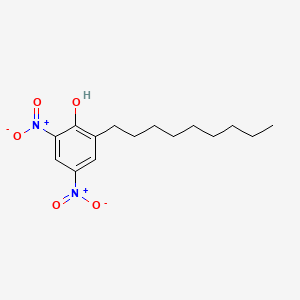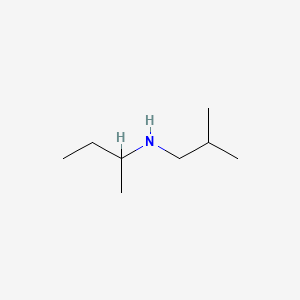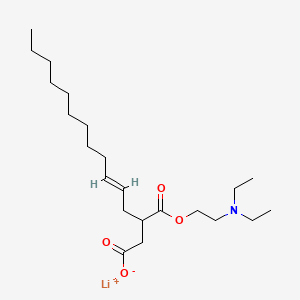
Lead bis(tetracosylbenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106O6PbS2 and a molecular weight of 1194.81 g/mol . It is a lead salt of tetracosylbenzenesulfonic acid and is known for its unique properties and applications in various fields.
Métodos De Preparación
The synthesis of lead bis(tetracosylbenzenesulphonate) involves the reaction of lead(II) acetate with tetracosylbenzenesulfonic acid in an organic solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for lead bis(tetracosylbenzenesulphonate) are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Lead bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of lead oxides and sulfonic acid derivatives.
Reduction: Reduction reactions can convert the lead(II) center to lead(0), although this is less common due to the stability of the lead(II) state.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lead bis(tetracosylbenzenesulphonate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lead-based materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead-related disorders.
Industry: It is used in the production of specialized materials, including lead-based catalysts and additives for various industrial processes
Mecanismo De Acción
The mechanism of action of lead bis(tetracosylbenzenesulphonate) involves its interaction with cellular components, particularly proteins and enzymes. The lead(II) ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the sulfonate groups, which facilitate the binding of the lead ion to target molecules .
Comparación Con Compuestos Similares
Lead bis(tetracosylbenzenesulphonate) can be compared with other lead-based compounds, such as lead acetate and lead nitrate. Unlike these simpler lead salts, lead bis(tetracosylbenzenesulphonate) has a more complex structure due to the presence of the tetracosylbenzenesulfonate groups. This gives it unique properties and applications that are not shared by simpler lead compounds.
Similar compounds include:
Lead acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.
Lead nitrate: Used in the production of lead-based pigments and as an oxidizing agent in various chemical reactions.
Propiedades
Número CAS |
85865-91-4 |
|---|---|
Fórmula molecular |
C60H106O6PbS2 |
Peso molecular |
1195 g/mol |
Nombre IUPAC |
lead(2+);2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
Clave InChI |
DNPXXXABDMJEMB-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)






![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)




